molecular formula C17H20N4O2 B5162464 6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide

6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B5162464
M. Wt: 312.37 g/mol
InChI Key: FDMMYHXWUMCMOC-UHFFFAOYSA-N
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Description

6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a morpholine group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which can be achieved through cyclization reactions.

    Substitution with Morpholine: The pyridine ring is then substituted with a morpholine group. This can be done using nucleophilic substitution reactions where a halogenated pyridine reacts with morpholine.

    Introduction of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved through amide bond formation reactions, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives and morpholine in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is explored for use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Morpholinopyridin-3-ylboronic acid: This compound shares a similar pyridine and morpholine structure but differs in its functional groups.

    2-Morpholinopyridin-4-ylboronic acid: Another similar compound with a morpholine and pyridine structure, used in different chemical contexts.

Uniqueness

6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

6-methyl-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-13-4-5-15(12-19-13)17(22)20-11-14-3-2-6-18-16(14)21-7-9-23-10-8-21/h2-6,12H,7-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMMYHXWUMCMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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